4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide
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Overview
Description
4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This step often starts with the reaction of 4-fluoroaniline with carbon disulfide and an oxidizing agent to form the benzo[d]thiazole ring.
Hydrazinecarbonylation: The benzo[d]thiazole derivative is then reacted with hydrazine to introduce the hydrazinecarbonyl group.
Sulfonamide Formation: The final step involves the reaction of the intermediate with N,N-bis(2-methoxyethyl)benzenesulfonyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the hydrazinecarbonyl group, potentially converting it to a hydrazine or amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or hydrazines.
Substitution: Products will vary depending on the substituent introduced, such as nitro or bromo derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound may exhibit interesting interactions with enzymes and receptors due to its structural features. It can be used in studies to understand these interactions and to develop new biochemical assays.
Medicine
In medicinal chemistry, the compound’s potential as a drug candidate can be explored. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development programs.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved solubility or stability.
Mechanism of Action
The mechanism by which 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzo[d]thiazole: Shares the benzo[d]thiazole core but lacks the hydrazinecarbonyl and sulfonamide groups.
N,N-bis(2-methoxyethyl)benzenesulfonamide: Shares the sulfonamide group but lacks the benzo[d]thiazole core.
Uniqueness
The uniqueness of 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
Properties
IUPAC Name |
4-[[(4-fluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-bis(2-methoxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O5S2/c1-29-12-10-25(11-13-30-2)32(27,28)15-8-6-14(7-9-15)19(26)23-24-20-22-18-16(21)4-3-5-17(18)31-20/h3-9H,10-13H2,1-2H3,(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFRXTCMUMOLJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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